molecular formula C19H19N5O2 B2665246 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide CAS No. 1203213-76-6

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Cat. No.: B2665246
CAS No.: 1203213-76-6
M. Wt: 349.394
InChI Key: ZJGKGEHGDHKCQC-UHFFFAOYSA-N
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Description

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan and pyridazine intermediates, followed by their coupling with the piperidine derivative. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is investigated for its use in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide: This compound has a similar structure but with a pyridin-2-yl group instead of a pyridin-3-yl group, leading to different chemical and biological properties.

    1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide: This variant features a pyridin-4-yl group, which may affect its reactivity and interactions with molecular targets.

    1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxylate: The carboxylate derivative of the compound, which may exhibit different solubility and stability characteristics.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(21-15-3-1-9-20-13-15)14-7-10-24(11-8-14)18-6-5-16(22-23-18)17-4-2-12-26-17/h1-6,9,12-14H,7-8,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGKGEHGDHKCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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